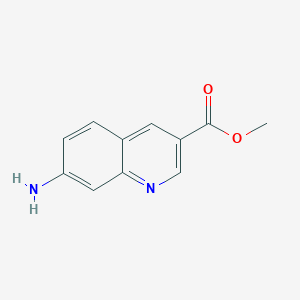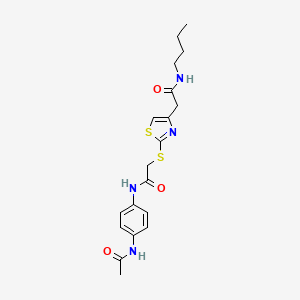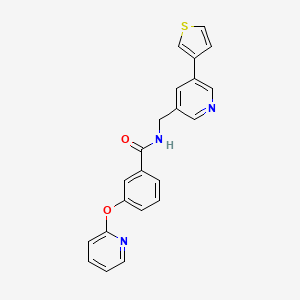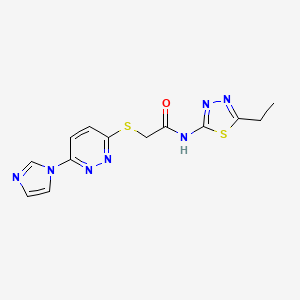![molecular formula C19H20N2O2 B3002061 2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 922885-72-1](/img/structure/B3002061.png)
2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic molecule that is likely to possess a benzamide core structure with additional functional groups attached to it. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzamide structures and various substitutions have been synthesized and studied for their chemical and physical properties, as well as their potential biological activities.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the formation of an amide bond between a carboxylic acid or its derivative and an amine. For example, the synthesis of N, N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide involves the introduction of a radioisotope via an aryllithium reaction with 14CO2 to form the labelled acid, which is then transformed into the amide . Similarly, substituted benzamide derivatives have been synthesized using various methods, including sodium borohydride reduction , and cobalt-catalyzed carbonylative synthesis .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be determined using techniques such as X-ray diffraction, IR spectroscopy, NMR, and DFT calculations. For instance, the crystal structure and molecular geometry of related compounds have been analyzed and found to crystallize in specific space groups with defined lattice constants . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can also be calculated using DFT .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. The presence of functional groups like halogens or methoxy groups can influence the reactivity of the molecule. For example, the presence of a directing group such as 2-picolylamine can facilitate certain transformations, such as the carbonylative synthesis of phthalimide motifs . The chemical structure of these compounds can be confirmed by spectroscopic methods like NMR and MS .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The crystal packing can be stabilized by hydrogen bonds, π-interactions, and other non-covalent interactions . The solid-state structures and intermolecular interactions can be analyzed through Hirshfeld surface analysis and DFT calculations . Additionally, the compounds may exhibit properties like aggregation-enhanced emission and multi-stimuli-responsive behavior .
科学的研究の応用
Discovery and Development of Histone Deacetylase Inhibitors
Research has led to the discovery of compounds like MGCD0103, an orally active histone deacetylase (HDAC) inhibitor. This compound, through its selective inhibition of HDACs, demonstrates significant antitumor activity, showcasing its potential as an anticancer drug. The study exemplifies the application of benzamide derivatives in cancer treatment, emphasizing their role in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
Advancements in Organic Synthesis
The chemical synthesis of complex organic compounds is vital for drug development and material science. For example, the reaction of β-(lithiomethyl)azines with nitriles to produce pyrrolo-pyridines and related compounds demonstrates the versatility of benzamide derivatives in synthesizing new organic molecules with potential pharmacological activities (Davis et al., 1992).
Anticancer Compound Synthesis
The design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides highlight the exploration of benzamide derivatives as anticancer agents. These compounds have shown moderate to excellent anticancer activity against various cancer cell lines, underlining the importance of benzamide derivatives in developing new anticancer therapies (Ravinaik et al., 2021).
Luminescent Materials Development
Benzamide derivatives have also been utilized in the development of materials with unique properties, such as luminescent compounds with aggregation-enhanced emission and multi-stimuli-responsive properties. This research opens new avenues for creating advanced materials for optical and electronic applications (Srivastava et al., 2017).
Polymer Science
In polymer science, the controlled radical polymerization of acrylamide containing l-phenylalanine moiety via RAFT demonstrates the application of benzamide derivatives in synthesizing polymers with specific properties. This research contributes to the development of polymers with potential biomedical applications (Mori et al., 2005).
作用機序
Target of Action
The primary target of 2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is the main protease of the Severe Acute Respiratory Syndrome-related Coronavirus (SARS-CoV) and SARS-CoV-2 . This protease is crucial for the replication of the virus, making it a key target for therapeutic intervention.
Mode of Action
The compound interacts with the main protease of the virus, potentially inhibiting its function
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the replication of SARS-CoV and SARS-CoV-2 . By inhibiting the main protease, the compound could disrupt the virus’s ability to replicate, thereby limiting its spread within the host organism .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a reduction in viral replication. This could lead to a decrease in viral load within the host organism, potentially alleviating symptoms and reducing the severity of the disease .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-6-3-4-7-16(13)19(23)20-15-9-10-17(14(2)12-15)21-11-5-8-18(21)22/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGCUSFJRPPANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(cyclohexylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B3001978.png)


![3-chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3001985.png)





![4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3,3-dimethylpiperazin-2-one](/img/structure/B3001996.png)

![(2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone](/img/structure/B3001998.png)

